![molecular formula C14H14O5S B3025850 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid CAS No. 129425-81-6](/img/structure/B3025850.png)
4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid
Overview
Description
“4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid” is a chemical compound that can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and in the production of chemical pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H10O4S, and its molecular weight is 238.26 . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The melting point of “this compound” is 255-257 °C, and its predicted boiling point is 424.7±40.0 °C . Its predicted density is 1.372±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .Scientific Research Applications
Synthesis and Chemical Properties
- Derivative Synthesis: Substituted-3-benzylidenebenzo[b]thiophen-2-ones have been synthesized, including compounds related to 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid. These compounds can undergo further chemical transformations for various applications (Camoutsis et al., 1981).
Biological Evaluation and Potential Applications
- Antimicrobial and Antioxidant Properties: A study synthesized various derivatives, including compounds structurally similar to this compound, and evaluated them for antimicrobial and antioxidant properties. Some derivatives showed significant antifungal and antibacterial activities, as well as notable radical scavenging abilities (Raghavendra et al., 2017).
Chemical Reactions and Transformations
- Iminofuran Synthesis: The synthesis of compounds with structural similarities to this compound, particularly in the context of their potential use in forming iminofurans, was described. These compounds can undergo cyclization, indicating potential for diverse chemical applications (Shipilovskikh et al., 2009).
Synthesis of Novel Compounds
- Thiophene Derivatives Synthesis: Research has been conducted on the synthesis of novel compounds, including thiophene derivatives, which are structurally related to this compound. These studies provide insights into the potential for creating new compounds with unique properties (Mohareb et al., 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCLRHPWFCQIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129425-81-6 | |
Record name | 4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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